3-Furan-2-yl-N-pyridin-3-yl-acrylamide
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Overview
Description
3-(2-furanyl)-N-(3-pyridinyl)-2-propenamide is an aromatic amide.
Scientific Research Applications
Green Organic Chemistry Synthesis
In the field of green organic chemistry, 3-Furan-2-yl-N-pyridin-3-yl-acrylamide has been utilized in the synthesis of E-2-cyano-3-(furan-2-yl) acrylamide under microwave radiation. This process also involves the use of filamentous marine and terrestrial-derived fungi, specifically in the ene-reduction of 2-cyano-3-(furan-2-yl) acrylamide to (R)-2-cyano-3-(furan-2-yl) propanamide. This highlights its role in producing compounds with uncommon CN-bearing stereogenic centers, contributing significantly to organic chemistry and biotransformation studies (Jimenez et al., 2019).
Role in Phleomycin Amplification
Another application of compounds structurally similar to this compound is in the enhancement of phleomycin effects. Research has shown that condensation of 3-aminocrotonamide with certain esters forms pyrimidin-4(3H)-ones with substituents like furan-2'-yl. These compounds, particularly the pyridinyl derivatives, have been studied for their ability to amplify the effects of phleomycin against bacteria like Escherichia coli (Brown & Cowden, 1982).
Neuropharmacological Aspects
A closely related compound, 3-Furan-2-yl-N-p-tolyl-acrylamide, has been identified as a positive allosteric modulator of α7 nicotinic acetylcholine receptors. This compound has shown potential in influencing anxiety-like behavior in mice, suggesting its relevance in neuropharmacological research. This application indicates a possible avenue for therapeutic use in anxiety and depression disorders (Targowska-Duda et al., 2019).
Antiviral and Antidepressant Potential
Research into similar furan-2-yl compounds has demonstrated their potential in antiviral and antidepressant applications. These studies involve the synthesis and evaluation of various derivatives, showcasing their biological activity against viruses and their influence on depressive symptoms, further highlighting the chemical's potential in medicinal chemistry (El-Telbani et al., 2011).
Properties
Molecular Formula |
C12H10N2O2 |
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Molecular Weight |
214.22 g/mol |
IUPAC Name |
(E)-3-(furan-2-yl)-N-pyridin-3-ylprop-2-enamide |
InChI |
InChI=1S/C12H10N2O2/c15-12(6-5-11-4-2-8-16-11)14-10-3-1-7-13-9-10/h1-9H,(H,14,15)/b6-5+ |
InChI Key |
ZETGWKCJXLTOQB-AATRIKPKSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)NC(=O)/C=C/C2=CC=CO2 |
SMILES |
C1=CC(=CN=C1)NC(=O)C=CC2=CC=CO2 |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C=CC2=CC=CO2 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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